(R)-8-(2-azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that belongs to the class of benzo[b][1,4]oxazines. This compound features a unique azido group, which is known for its reactivity in various chemical transformations. The structural complexity and functional groups present in this compound make it of significant interest in organic chemistry, particularly for its potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various organic reactions involving starting materials such as benzyl alcohols, azides, and other organic reagents. Its synthesis often requires careful control of reaction conditions to ensure the desired stereochemistry and functional group integrity.
This compound can be classified as:
The synthesis of (R)-8-(2-azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves several key steps:
The synthesis may require specific catalysts and solvents to optimize yields and selectivity. Reaction conditions such as temperature, pressure, and reaction time are crucial for achieving the desired product with high purity.
The compound can participate in various chemical reactions due to its functional groups:
Understanding the reactivity patterns of this compound is essential for designing synthetic routes for more complex molecules or derivatives.
The mechanism of action for (R)-8-(2-azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one primarily revolves around its ability to undergo nucleophilic attacks due to the presence of the azido group. This reactivity allows it to participate in various biological interactions or chemical transformations.
Experimental studies may reveal kinetics and thermodynamics associated with these reactions, providing insights into how this compound could function in biological systems or synthetic applications.
Thermal analysis may be conducted to assess stability under heat, while spectroscopic methods (NMR, IR) provide information about functional groups and molecular structure confirmation.
(R)-8-(2-azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one has potential applications in:
Benzoxazinones are bicyclic heterocycles featuring a benzene ring fused to a 1,4-oxazine ring. This scaffold demonstrates remarkable pharmacological versatility, serving as a core structure in compounds targeting bacterial infections [4], cancers [5], and neurological disorders. The molecule's planar aromatic region enables π-stacking interactions with biological targets, while the oxazine ring's conformational flexibility enhances binding adaptability. The lactam moiety (3(4H)-one) provides hydrogen-bonding capacity critical for target engagement, as evidenced in kinase inhibitors [5] and antibacterial agents [4]. Benzoxazinone derivatives exhibit improved metabolic stability compared to monocyclic analogs due to restricted bond rotation, which reduces enzymatic accessibility to labile functional groups. The scaffold's synthetic modularity facilitates systematic structure-activity relationship (SAR) exploration, particularly through substitutions at positions 5, 8, and the 4-nitrogen [1] [7].
Table 1: Bioactive Benzoxazinone Derivatives and Their Therapeutic Applications
Compound Structure | Biological Activity | Key Structural Features |
---|---|---|
8-Acetyl-5-(benzyloxy) derivative [1] | Antibacterial intermediate | C-8 acetyl, C-5 benzyloxy protection |
6-(Benzyloxy)-8-(2-bromoacetyl) analog [3] | Electrophilic alkylating agent | C-6 benzyloxy, C-8 bromoacetyl warhead |
Substituted 2-benzylidene derivatives [5] | Kinase inhibition (Pim-1, CK2) | Exocyclic benzylidene at C-2 |
The C-8 side chain's chiral 1-hydroxyethyl moiety with azido functionality introduces three-dimensional complexity critical for target selectivity. The (R)-configuration at this stereocenter influences spatial orientation of pharmacophoric elements, with evidence suggesting enhanced receptor complementarity compared to (S)-enantiomers in related benzoxazinone antibiotics [4]. The azido group serves dual purposes: as a latent amine precursor for prodrug activation and as a click chemistry handle for bioconjugation or probe development. Molecular modeling studies of analogous compounds indicate the (R)-configuration positions the azido group away from the hydrophobic binding pocket, minimizing steric clashes while orienting the hydroxyethyl hydroxyl toward hydrogen-bond accepting residues. This stereospecific bioactivity is exemplified in patent literature where chiral benzoxazinones demonstrate 5-30-fold greater potency against drug-resistant Staphylococcus aureus compared to racemic mixtures [4]. The electron-withdrawing azido group additionally modulates the hydroxyl's acidity (predicted pKa ~12.5), potentially enhancing hydrogen-bond donation capacity.
The C-5 benzyloxy substituent serves as a strategic prodrug element and pharmacokinetic modulator. This moiety protects the phenolic hydroxyl during synthetic processing and in vivo distribution until targeted deprotection occurs [1] [6]. Benzyl etherification significantly enhances membrane permeability by:
Comparative studies of benzyloxy-protected versus hydroxyl-exposed benzoxazinones demonstrate 3-5-fold improvements in blood-brain barrier penetration and oral bioavailability for protected analogs [5] [7]. The benzyl group's orthogonality to common deprotection conditions enables selective removal after cellular internalization, as demonstrated in tumor-targeting benzoxazinone prodrugs activated by hypoxia-sensitive enzymes [5]. Additionally, the pendant phenyl ring provides sites for further derivatization via electrophilic aromatic substitution or hydrogenation, facilitating ADMET optimization without core modification.
Table 2: Pharmacokinetic Impact of Benzyloxy Protection in Benzoxazinone Derivatives
Parameter | Benzyloxy-Protected | Deprotected Phenol | Measurement Basis |
---|---|---|---|
Calculated LogP | 2.8 - 3.2 [1] [3] | 1.2 - 1.7 [7] | XLogP3 algorithm |
Aqueous Solubility | 19-32 µg/mL [1] | 150-280 µg/mL [7] | Kinetic solubility (PBS) |
Plasma Protein Binding | 85-92% | 65-75% | Human serum binding assay |
Metabolic Stability | t₁/₂ = 45 min (HLM) | t₁/₂ = 12 min (HLM) | Human liver microsomes |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7